molecular formula C9H6ClF3N2S B3041387 2-[(Chloromethyl)thio]-6-methyl-4-(trifluoromethyl)nicotinonitrile CAS No. 286833-00-9

2-[(Chloromethyl)thio]-6-methyl-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B3041387
CAS No.: 286833-00-9
M. Wt: 266.67 g/mol
InChI Key: VIRWYNOSGKHJKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Chloromethyl)thio]-6-methyl-4-(trifluoromethyl)nicotinonitrile is a chemical compound with the molecular formula C9H6ClF3N2S It is known for its unique structure, which includes a chloromethylthio group, a trifluoromethyl group, and a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Chloromethyl)thio]-6-methyl-4-(trifluoromethyl)nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Nicotinonitrile Core: The synthesis begins with the preparation of the nicotinonitrile core, which can be achieved through a series of reactions involving the condensation of appropriate starting materials.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific reaction conditions.

    Chloromethylation: The chloromethyl group is introduced through a chloromethylation reaction, often using chloromethyl methyl ether or similar reagents.

    Thioether Formation: The final step involves the formation of the thioether linkage by reacting the chloromethylated intermediate with a thiol compound under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and safety. Large-scale production typically requires the use of specialized equipment and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(Chloromethyl)thio]-6-methyl-4-(trifluoromethyl)nicotinonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can react with the chloromethyl group under basic or neutral conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(Chloromethyl)thio]-6-methyl-4-(trifluoromethyl)nicotinonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.

    Industry: It can be used in the production of agrochemicals, materials science, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-[(Chloromethyl)thio]-6-methyl-4-(trifluoromethyl)nicotinonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(Chloromethyl)thio]-6-methyl-4-(trifluoromethyl)pyridine
  • **2-[(Chloromethyl)thio]-6-methyl-4-(trifluoromethyl)benzene

Uniqueness

2-[(Chloromethyl)thio]-6-methyl-4-(trifluoromethyl)nicotinonitrile is unique due to its specific combination of functional groups and its nicotinonitrile core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(chloromethylsulfanyl)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3N2S/c1-5-2-7(9(11,12)13)6(3-14)8(15-5)16-4-10/h2H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRWYNOSGKHJKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)SCCl)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(Chloromethyl)thio]-6-methyl-4-(trifluoromethyl)nicotinonitrile
Reactant of Route 2
Reactant of Route 2
2-[(Chloromethyl)thio]-6-methyl-4-(trifluoromethyl)nicotinonitrile
Reactant of Route 3
Reactant of Route 3
2-[(Chloromethyl)thio]-6-methyl-4-(trifluoromethyl)nicotinonitrile
Reactant of Route 4
Reactant of Route 4
2-[(Chloromethyl)thio]-6-methyl-4-(trifluoromethyl)nicotinonitrile
Reactant of Route 5
Reactant of Route 5
2-[(Chloromethyl)thio]-6-methyl-4-(trifluoromethyl)nicotinonitrile
Reactant of Route 6
Reactant of Route 6
2-[(Chloromethyl)thio]-6-methyl-4-(trifluoromethyl)nicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.